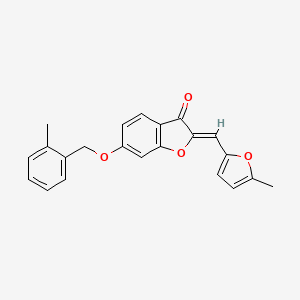
(Z)-6-((2-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-6-((2-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H18O4 and its molecular weight is 346.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-6-((2-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one, a complex benzofuran derivative, has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including cytotoxicity, antioxidant properties, and mechanisms of action.
Chemical Structure
The compound's structure features a benzofuran core with substituents that may influence its biological properties. The presence of both a methylene and an ether functional group contributes to its reactivity and interaction with biological targets.
Cytotoxicity
Research has demonstrated that various benzofuran derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have shown varying degrees of antiproliferative activity. In a study evaluating similar compounds, one derivative reduced cell viability by 13% in K562 leukemia cells after 72 hours of exposure, indicating potential for further exploration in cancer therapeutics .
Table 1: Cytotoxic Effects of Benzofuran Derivatives
| Compound | Cell Line | Viability Reduction (%) | Exposure Time (h) |
|---|---|---|---|
| Compound 6 | K562 | 13 | 72 |
| Compound 8 | K562 | Not significant | 72 |
Antioxidant Activity
Benzofuran derivatives are noted for their antioxidant properties. The compound may exert its effects by increasing reactive oxygen species (ROS) levels, which can trigger apoptosis in cancer cells. Studies indicate that certain derivatives can significantly elevate ROS levels in treated cells, leading to enhanced apoptotic activity .
Anti-inflammatory Properties
Benzofurans have been associated with anti-inflammatory effects. For example, some derivatives have been shown to inhibit pro-inflammatory mediators such as TNF-α and IL-1β. This suggests that this compound may also possess similar properties, potentially contributing to the management of chronic inflammatory conditions .
The mechanisms underlying the biological activities of benzofurans often involve modulation of cellular pathways related to apoptosis and inflammation:
- Apoptosis Induction : The compound may activate caspases, critical enzymes in the apoptotic pathway. In studies with related compounds, significant increases in caspase activity were observed after prolonged exposure, indicating a strong pro-apoptotic effect .
- Inflammatory Pathway Modulation : By inhibiting NF-kB activation and reducing cytokine production, benzofurans can mitigate inflammatory responses in cells exposed to stimuli such as lipopolysaccharides (LPS) .
Case Studies
Recent studies have highlighted the biological importance of benzofurans:
- Case Study 1 : A derivative similar to this compound demonstrated a significant reduction in inflammatory markers in vitro when tested on microglial cells stimulated with LPS .
- Case Study 2 : Another study reported that a related compound exhibited potent cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents from this class of compounds .
特性
IUPAC Name |
(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-[(2-methylphenyl)methoxy]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-14-5-3-4-6-16(14)13-24-17-9-10-19-20(11-17)26-21(22(19)23)12-18-8-7-15(2)25-18/h3-12H,13H2,1-2H3/b21-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDPSGLTZGKPHY-MTJSOVHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(O4)C)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(O4)C)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














